1-Methyl-1H-benzotriazole-5-carboxylic acid amide
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Overview
Description
1-Methyl-1H-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It has an average mass of 177.160 Da and a monoisotopic mass of 177.053833 Da .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-benzotriazole-5-carboxylic acid consists of 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Physical And Chemical Properties Analysis
1-Methyl-1H-benzotriazole-5-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 432.4±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its flash point is 215.3±21.2 °C . The compound has a molar refractivity of 45.9±0.5 cm3, a polar surface area of 68 Å2, and a molar volume of 118.2±7.0 cm3 .Scientific Research Applications
1-Methyl-1H-benzotriazole-5-carboxylic acid amide has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, this compound has been used as a reagent for the synthesis of a variety of organic compounds. In biochemistry, this compound has been studied for its potential to inhibit the activity of enzymes, and as a potential therapeutic agent for certain diseases. In medicine, this compound has been studied for its potential use in the treatment of cancer, as well as its potential to act as an anti-inflammatory agent.
Mechanism of Action
1-Methyl-1H-benzotriazole-5-carboxylic acid amide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in inflammation, such as COX-2. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, this compound has been shown to have anti-cancer effects in cell culture studies.
Advantages and Limitations for Lab Experiments
1-Methyl-1H-benzotriazole-5-carboxylic acid amide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction time is short. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. This compound is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
For research include further studies on its anti-inflammatory and anti-cancer effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further studies are needed to determine the optimal conditions for the synthesis of 1-Methyl-1H-benzotriazole-5-carboxylic acid amide, as well as its optimal concentration for use in laboratory experiments. Finally, further studies are needed to explore the potential therapeutic applications of this compound in humans.
Synthesis Methods
1-Methyl-1H-benzotriazole-5-carboxylic acid amide is synthesized through a two-step reaction. In the first step, an acid chloride is reacted with a primary amine to form a carboxylic acid amide. In the second step, the carboxylic acid amide is reacted with a base to form this compound. The reaction is typically carried out in aqueous solution at a temperature of 0-5°C. The reaction time is typically short, taking only a few minutes to complete.
Safety and Hazards
properties
IUPAC Name |
1-methylbenzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFSOJATWWNRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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